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molecular formula C4H10N2O2S B162290 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 137830-77-4

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No. B162290
M. Wt: 150.2 g/mol
InChI Key: BXAHKRQLBBUNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921759B2

Procedure details

To a solution of N-methyl-1,3-diaminopropane (37.6 mL, 312 mmol) and sulfamide (10.0 g, 104 mmol) were heated at reflux for 16 hr. The solvent was evaporated in vacuo and the residue was purified by chromatography (SiO2, EtOAc/CH2Cl2: 1:1) to afford the title compound as an oil.
Quantity
37.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH2:6].[S:7](N)(N)(=[O:9])=[O:8]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][NH:6][S:7]1(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
37.6 mL
Type
reactant
Smiles
CNCCCN
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, EtOAc/CH2Cl2: 1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1S(NCCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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